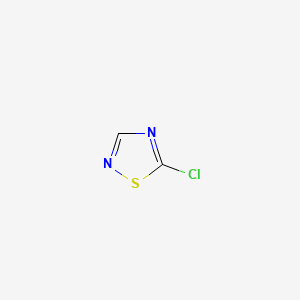

5-Chloro-1,2,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-4-1-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKVGQCJNANFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338278 | |

| Record name | 5-Chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38362-15-1 | |

| Record name | 5-Chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-1,2,4-thiadiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 5-Chloro-1,2,4-thiadiazole. This heterocyclic compound serves as a versatile building block in medicinal chemistry and agrochemical development, with its derivatives exhibiting a wide range of biological activities.

Core Properties and Data

This compound is a halogenated five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The presence of a reactive chlorine atom at the 5-position makes it a key intermediate for the synthesis of a diverse array of substituted 1,2,4-thiadiazole (B1232254) derivatives through nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂HClN₂S |

| CAS Number | 38362-15-1 |

| Molecular Weight | 120.56 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Melting Point | -8 to 7 °C |

| Boiling Point | 122.0-122.5 °C (at 758 Torr) |

| Density | 1.6 ± 0.1 g/cm³ |

| Solubility | Sparingly soluble in water |

Synthesis and Purification

General Experimental Protocol: Synthesis of 5-Halo-1,2,4-thiadiazoles

This protocol describes a generalized method for the synthesis of 5-halo-1,2,4-thiadiazoles, which can be adapted for this compound.

Materials:

-

Appropriate N-amidino-N'-aryl/alkylthiourea precursor

-

Oxidizing agent (e.g., halogens like chlorine or bromine, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS))

-

Inert solvent (e.g., dichloromethane, chloroform, or acetonitrile)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser and a dropping funnel

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolve the N-amidino-N'-aryl/alkylthiourea precursor in an appropriate inert solvent in the reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., chlorine in the same solvent) to the stirred reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess halogen.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using standard laboratory techniques.

Recrystallization:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Column Chromatography:

-

Prepare a silica (B1680970) gel column using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 1,2,4-Thiadiazole Derivatives

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The chemical shift of the proton at C3 would be a key indicator.[2][3] |

| ¹³C NMR | The carbon atoms of the thiadiazole ring typically resonate in the range of δ 150-180 ppm.[2][3][4] |

| FT-IR (cm⁻¹) | Characteristic peaks for the C=N stretching vibration (around 1600-1650 cm⁻¹), C-S stretching, and ring vibrations are expected.[2][5][6] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺). Fragmentation patterns often involve the loss of the chlorine atom and cleavage of the thiadiazole ring.[7][8][9] |

Reactivity and Chemical Transformations

The 5-position of the 1,2,4-thiadiazole ring is highly susceptible to nucleophilic substitution, making this compound a valuable precursor for creating a library of derivatives.[1] The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.

References

- 1. isres.org [isres.org]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. ijrpc.com [ijrpc.com]

- 7. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,4-thiadiazole is a heterocyclic organic compound with the chemical formula C₂HClN₂S.[1] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The 1,2,4-thiadiazole (B1232254) ring is a stable aromatic system, and the presence of a chlorine atom at the 5-position imparts significant reactivity, making it a versatile intermediate for the synthesis of more complex molecules.[2][3] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of its chemical reactivity and experimental workflows.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂HClN₂S | [1][4] |

| Molecular Weight | 120.56 g/mol | [1][4] |

| Appearance | Yellow liquid | [1] |

| Melting Point | -8 to -7 °C | [5] |

| Boiling Point | 122.0-122.5 °C (at 758 Torr) | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Water Solubility | 7.5 g/L (at 25 °C) | [1] |

| pKa (Predicted) | -0.66 ± 0.10 | [1] |

| LogP (XLogP3) | 1.7 | [4][5] |

| Flash Point | 70.0 ± 22.6 °C | [5] |

| Refractive Index | 1.580 | [5] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Core Physicochemical Characteristics

Stability and Reactivity

1,2,4-thiadiazoles are generally stable due to the aromatic nature of the ring.[2] However, the parent 1,2,4-thiadiazole can be sensitive to strong acids, alkalis, and oxidizing or reducing agents.[3] For substituted 1,2,4-thiadiazoles like this compound, the reactivity is largely influenced by the substituents. The electron density at the carbon atoms of the 1,2,4-thiadiazole ring is low, particularly at the C5 position.[3] This makes the 5-position highly susceptible to nucleophilic substitution, where the chlorine atom can be readily displaced by various nucleophiles.[2][3] This reactivity is a key feature in its use as a synthetic intermediate.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-1,2,4-thiadiazole (CAS Number: 38362-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,4-thiadiazole is a halogenated five-membered heterocyclic compound that serves as a crucial building block in medicinal chemistry and agrochemical research. Its unique structural features, particularly the presence of a reactive chlorine atom, make it a versatile synthon for the development of novel compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid with a faint odor.[1] It is characterized by a thiadiazole ring substituted with a chlorine atom at the 5-position. This substitution pattern significantly influences the compound's reactivity and physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38362-15-1 | [2] |

| Molecular Formula | C₂HClN₂S | [2] |

| Molecular Weight | 120.56 g/mol | [2] |

| Appearance | Colorless to pale yellow solid or liquid | [1][3] |

| Melting Point | -8 to 7 °C | |

| Boiling Point | 122.0-122.5 °C (at 758 Torr) | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Solubility | Sparingly soluble in water (7.5 g/L at 25°C) | [3] |

| Flash Point | 70.0 ± 22.6 °C | |

| XLogP3 | 1.7 | [2] |

Synthesis

A plausible synthetic route for this compound could involve the cyclization of a suitable precursor containing the N-C-S and N-C-Cl fragments.

Diagram 1: General Synthetic Approach for 1,2,4-Thiadiazoles

Caption: A generalized workflow for the synthesis of the 1,2,4-thiadiazole ring system.

Reactivity and Experimental Protocols

The primary mode of reactivity for this compound is nucleophilic substitution at the C5 position. The electron-withdrawing nature of the thiadiazole ring and the good leaving group ability of the chloride anion facilitate the displacement of the chlorine atom by a wide range of nucleophiles. This reactivity is central to its utility as a building block for creating diverse molecular libraries.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce a wide range of functional groups at the 5-position of the thiadiazole ring.

Diagram 2: Nucleophilic Substitution on this compound

Caption: General scheme of nucleophilic substitution at the 5-position of this compound.

Experimental Protocol: General Procedure for the Synthesis of 5-Amino-1,2,4-thiadiazole Derivatives

The following is a generalized protocol based on reactions with analogous chloro-thiadiazoles and is provided for illustrative purposes. Specific reaction conditions may need to be optimized.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

-

Addition of Reagents: Add the desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and reflux, and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 5-amino-1,2,4-thiadiazole derivative.

-

Characterization: Characterize the purified product by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectral Data

While specific experimental spectra for this compound are not widely published, typical spectral characteristics for related thiadiazole derivatives can be inferred.

Table 2: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | A singlet in the aromatic region for the C3-H proton. |

| ¹³C NMR | Two signals in the aromatic region corresponding to the C3 and C5 carbons of the thiadiazole ring. |

| IR | Characteristic peaks for C=N and C-S stretching vibrations within the heterocyclic ring. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom. |

Applications in Drug Development

The 1,2,4-thiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of 1,2,4-thiadiazole have been reported to exhibit a broad range of pharmacological activities.[5]

Diagram 3: Workflow for Drug Discovery using this compound

Caption: A typical workflow illustrating the use of this compound in drug discovery.

Biological Activities of 1,2,4-Thiadiazole Derivatives

Derivatives of 1,2,4-thiadiazole have been investigated for a variety of therapeutic applications, including:

-

Anticancer Activity: Certain 1,2,4-thiadiazole derivatives have shown cytotoxic activity against various cancer cell lines.[5][6] The mechanism of action for some of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Antimicrobial and Antifungal Activity: The thiadiazole nucleus is present in several antimicrobial and antifungal agents.

-

Enzyme Inhibition: The 1,3,4-thiadiazole (B1197879) scaffold, a close isomer, is known to be a core structure in inhibitors of enzymes such as carbonic anhydrase, cyclooxygenase (COX), and various kinases.[7][8] It is plausible that 1,2,4-thiadiazole derivatives could also target a similar range of enzymes.

While specific signaling pathways directly modulated by this compound have not been elucidated, the biological activities of its derivatives suggest potential interactions with key cellular pathways involved in inflammation, cell cycle regulation, and microbial pathogenesis. Further research is needed to identify the precise molecular targets and mechanisms of action.

Safety and Handling

Detailed safety information for this compound is limited.[3] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its predictable reactivity, primarily through nucleophilic substitution, allows for the straightforward generation of diverse chemical libraries for screening in drug discovery and agrochemical research. While further studies are required to fully elucidate its own biological activity and to develop specific, high-yield synthetic protocols, the existing body of literature on its derivatives highlights the significant potential of this compound in the development of novel therapeutic agents and other commercially important chemicals.

References

- 1. CAS 38362-15-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C2HClN2S | CID 548032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to C2HClN2S Thiadiazole Isomers for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of C2HClN2S thiadiazole, molecules of significant interest in medicinal chemistry. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, and their various isomeric forms serve as crucial scaffolds in the development of therapeutic agents.[1][2] This document details the IUPAC nomenclature, synthesis protocols, physicochemical properties, and biological activities of the primary chlorothiadiazole isomers, presenting a comparative analysis to aid in research and drug development endeavors.

Isomeric Landscape and IUPAC Nomenclature

The molecular formula C2HClN2S corresponds to several structural isomers of chlorothiadiazole, arising from the different arrangements of the sulfur and nitrogen atoms within the five-membered ring and the position of the chlorine atom. The four fundamental thiadiazole rings are 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879).[1] For each of these, the chlorine atom can be substituted at different carbon positions, leading to the following key isomers:

| Isomer Ring System | IUPAC Name |

| 1,2,3-Thiadiazole | 4-Chloro-1,2,3-thiadiazole |

| 5-Chloro-1,2,3-thiadiazole | |

| 1,2,4-Thiadiazole | 3-Chloro-1,2,4-thiadiazole |

| 5-Chloro-1,2,4-thiadiazole | |

| 1,2,5-Thiadiazole | 3-Chloro-1,2,5-thiadiazole (B1282117) |

| 1,3,4-Thiadiazole | 2-Chloro-1,3,4-thiadiazole |

Physicochemical and Spectroscopic Data

A comparative summary of the available physicochemical and spectroscopic data for key C2HClN2S thiadiazole isomers is presented below. This data is essential for the identification, characterization, and quality control of these compounds in a research and development setting.

| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Spectroscopic Data Highlights |

| 3-Chloro-1,2,5-thiadiazole | 120.56[3] | 123-124[4] | 1H NMR (CCl4): δ 8.5 ppm (s, 1H). IR (Neat): Bands at 1488, 1380, 1280, 1030, 860, 780 cm-1. MS (EI): m/z 120 (M+), 94, 85, 70, 59. |

| This compound | 120.56 | - | - |

| 2-Chloro-1,3,4-thiadiazole | 120.56 | - | - |

| 4-Chloro-1,2,3-thiadiazole | 120.56 | - | - |

| 5-Chloro-1,2,3-thiadiazole | 120.56 | - | - |

| 3-Chloro-1,2,4-thiadiazole | 120.56 | - | - |

Experimental Protocols: Synthesis of Chlorothiadiazole Isomers

Detailed and reproducible synthetic methods are critical for obtaining high-purity compounds for biological evaluation. The following section outlines representative synthesis protocols for key C2HClN2S thiadiazole isomers.

Synthesis of 3-Chloro-1,2,5-thiadiazole

A common method for the synthesis of 3-chloro-1,2,5-thiadiazole involves the reaction of aminoacetonitrile (B1212223) bisulfate with sulfur monochloride in dimethylformamide (DMF).[4]

Procedure:

-

To a stirred solution of sulfur monochloride (3 moles) in dimethylformamide (450 ml) at 0-5 °C, add aminoacetonitrile bisulfate (1 mole) over 30 minutes, maintaining the temperature at 0-5 °C.[4]

-

Stir the reaction mixture for 22 hours at approximately 0 °C.[4]

-

Pour the reaction mixture into ice water (450 ml).[4]

-

Distill the resulting mixture at atmospheric pressure until the vapor temperature reaches 107 °C.[4]

-

Extract the distillate containing water and 3-chloro-1,2,5-thiadiazole with petroleum ether.[4]

-

Wash the combined petroleum ether extracts with water and dry over magnesium sulfate.[4]

-

Distill the dried ether solution, collecting the fraction at 123-124 °C to yield pure 3-chloro-1,2,5-thiadiazole.[4]

General Synthesis of 1,3,4-Thiadiazoles

Many 1,3,4-thiadiazole derivatives are synthesized from thiosemicarbazide (B42300). A general route involves the cyclization of a thiosemicarbazide with an acyl chloride.[5] For the synthesis of 2-chloro-1,3,4-thiadiazole, a suitable starting material would be a derivative that can be converted to the chloro-substituted final product.

Conceptual Workflow for 1,3,4-Thiadiazole Synthesis:

Caption: General synthesis workflow for 2-chloro-1,3,4-thiadiazoles.

Biological Activities and Potential Signaling Pathways

Thiadiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][6] While specific quantitative data for the parent C2HClN2S isomers is limited, studies on related derivatives provide insights into their potential mechanisms of action.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several studies have implicated the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key target for the anticancer effects of thiadiazole derivatives.[7][8] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[8] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[7]

Docking studies have suggested that some thiadiazole derivatives can bind to the active site of the Akt enzyme, inhibiting its activity.[7] This inhibition can be achieved through various interactions, including hydrogen bonding and π-π stacking with key amino acid residues in the enzyme's active site.

Hypothesized Mechanism of Action of Anticancer Thiadiazoles:

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 3-chloro-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 4. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 5-Chloro-1,2,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data analysis of 5-Chloro-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct and complete experimental spectral data for this specific molecule in public databases, this document synthesizes information from closely related analogs and theoretical predictions to offer a robust analytical framework. The guide details standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data. All quantitative information is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and relationships inherent to the spectral analysis process are visualized using Graphviz diagrams to aid in the structural elucidation of this compound and similar compounds.

Introduction

This compound (C₂HClN₂S) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with a chlorine substituent at the 5-position.[1] The thiadiazole ring system is a critical scaffold in the development of various pharmaceutical and agrochemical agents.[2] A thorough understanding of the spectral characteristics of this compound is paramount for its identification, purity assessment, and the structural confirmation of its derivatives. This guide consolidates predictive data and information from analogous compounds to provide a detailed spectral analysis.

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for this compound. This data is compiled from the analysis of closely related compounds, such as 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915), and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H | ~8.5 - 9.0 | Singlet | N/A | The single proton is attached to the carbon at the 3-position. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the ring. |

| ¹³C | C3: ~150 - 155 | Singlet | N/A | The chemical shift of C3 is influenced by the attached proton and adjacent nitrogen atoms. |

| C5: ~170 - 175 | Singlet | N/A | The chemical shift of C5 is significantly downfield due to the direct attachment of the electronegative chlorine atom and the adjacent sulfur and nitrogen atoms. Data from the related compound 5-chloro-3-phenyl-1,2,4-thiadiazole shows a similar downfield shift for the carbon at the 5-position.[3] |

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch | ~3100 - 3000 | Weak | Aromatic C-H stretching vibration. |

| C=N Stretch | ~1600 - 1500 | Medium-Strong | Characteristic stretching vibrations of the carbon-nitrogen double bonds within the thiadiazole ring. |

| Ring Vibrations | ~1450 - 1300 | Medium | Skeletal vibrations of the thiadiazole ring. |

| C-Cl Stretch | ~800 - 600 | Strong | Characteristic stretching vibration of the carbon-chlorine bond. |

| C-S Stretch | ~700 - 600 | Medium | Stretching vibration of the carbon-sulfur bond within the ring. |

Table 3: Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 120/122 | High | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1] |

| [M-Cl]⁺ | 85 | Medium | Fragment resulting from the loss of a chlorine radical. |

| [C₂HNS]⁺ | 59 | Medium | Fragment resulting from the cleavage of the N-N bond and loss of NCl. |

| [CNS]⁺ | 58 | High | A common fragment in the mass spectra of thiadiazoles. |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Notes |

| π → π | ~240 - 260 | ~5000 - 10000 | Ethanol/Methanol | This absorption band is characteristic of the electronic transitions within the aromatic thiadiazole ring. |

| n → π | ~290 - 310 | ~100 - 1000 | Ethanol/Methanol | This weaker absorption band is attributed to the transition of non-bonding electrons on the nitrogen and sulfur atoms to anti-bonding π orbitals. |

Experimental Protocols

The following sections provide detailed, standardized methodologies for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

GC-MS Parameters:

-

Injection Volume: 1 µL of a dilute solution (e.g., in dichloromethane (B109758) or ethyl acetate).

-

Inlet Temperature: 250 °C.

-

GC Column: Standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to find an appropriate concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Blank: Use the same solvent as used for the sample to record a baseline spectrum.

Visualizations of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in the spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the spectral data analysis of this compound. By consolidating predicted data and information from analogous structures, it offers researchers and drug development professionals a valuable resource for the identification and characterization of this important heterocyclic compound. The detailed experimental protocols and visual workflows are intended to facilitate a systematic and comprehensive approach to the structural elucidation of this compound and its derivatives, thereby supporting advancements in medicinal chemistry and related fields.

References

The 1,2,4-Thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole (B1232254), a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has carved a significant niche in the landscape of medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to participate in diverse non-covalent interactions, render it a privileged scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,2,4-thiadiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Diverse Biological Activities of 1,2,4-Thiadiazole Derivatives

The versatility of the 1,2,4-thiadiazole core has led to the development of compounds with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.

Anticancer Activity

A significant body of research highlights the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often through the inhibition of key signaling pathways involved in cancer progression.[1]

Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [2] |

| A549 (Lung) | 0.17 ± 0.032 | [2] | |

| DU-145 (Prostate) | 0.83 ± 0.091 | [2] | |

| MDA MB-231 (Breast) | 0.28 ± 0.017 | [2] | |

| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | [2] |

| A549 (Lung) | 1.79 ± 0.59 | [2] | |

| Compound 3j | A549 (Lung) | 20.682 ± 0.984 | [3] |

| MCF-7 (Breast) | 2.375 ± 0.108 | [3] | |

| Compound 3o | MCF-7 (Breast) | 2.884 ± 0.124 | [3] |

| Compound 3e | HeLa (Cervical) | 0.70 | [4] |

| U2OS (Osteosarcoma) | 0.69 | [4] | |

| Compound 22 | T47D (Breast) | 0.042 | [4] |

| Compound 23 | T47D (Breast) | 0.058 | [4] |

| Compound 25 | T47D (Breast) | 0.042 | [4] |

Antimicrobial Activity

1,2,4-thiadiazole derivatives have also shown significant promise as antimicrobial agents, with activity against both bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole (B1197879) Derivatives (Note: Data for 1,2,4-thiadiazole derivatives was limited in the search results)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4l | Staphylococcus aureus ATCC 25923 | 31.25 | [5] |

| Staphylococcus epidermidis ATCC 12228 | 125 | [5] | |

| Bacillus cereus ATCC 10876 | 125 | [5] | |

| Micrococcus luteus ATCC 10240 | 125 | [5] | |

| 6h | Bacillus subtilis ATCC 6633 | 15.63 | [5] |

| 4c | Bacillus subtilis | 0.12 | [6] |

| 9a | Bacillus subtilis | 0.12 | [6] |

| 14a | Bacillus polymyxa | 2.5 | [7] |

| Pseudomonas aeruginosa | 2.5 | [7] | |

| 23p | Staphylococcus epidermidis | 31.25 | [7] |

| Micrococcus luteus | 15.63 | [7] |

Table 3: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 3l | Candida albicans ATCC 10231 | 5 | [8] |

| Candida crusei ATCC 6258 | 10 | [8] | |

| Candida glabrata ATCC 2001 | 10 | [8] | |

| Candida famata | 10 | [8] | |

| 3k | Candida albicans ATCC 10231 | 10 | [8] |

| Candida crusei ATCC 6528 | 10 | [8] | |

| Candida famata | 10 | [8] | |

| 9b | Aspergillus fumigatus | 0.9 | [6] |

| Geotrichum candidum | 0.08 | [6] | |

| C1 | Candida species | 8 - 96 | [9] |

Anti-inflammatory Activity

Certain 1,2,4-thiadiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 4: Anti-inflammatory Activity of Selected Thiadiazole-Based Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 3 | COX-1 | 1.08 | [4] |

| 4 | COX-1 | 1.12 | [4] |

| 14 | COX-1 | 9.62 | [4] |

| PYZ38 | COX-2 | 1.33 | [10] |

| PYZ39 | COX-2 | 6.5 | [10] |

| 3j | COX-2 | >100 | [3] |

| 3o | COX-2 | >100 | [3] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of 1,2,4-thiadiazole derivatives are often attributed to their ability to modulate specific signaling pathways and inhibit key enzymes.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Several 1,2,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by 1,2,4-thiadiazole derivatives.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Some 1,2,4-thiadiazole derivatives have been found to inhibit components of this pathway, leading to anticancer effects.[11]

Caption: Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway by 1,2,4-thiadiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,4-thiadiazole derivatives.

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles

A common method for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the one-pot reaction of nitriles and thioamides mediated by molecular iodine.[1][12]

Caption: General Synthesis Workflow for 3,5-Disubstituted-1,2,4-thiadiazoles.

Experimental Procedure:

-

To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in a suitable solvent (e.g., DMSO), add molecular iodine (I₂) (1.5 mmol).

-

Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

1,2,4-Thiadiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-thiadiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (e.g., c-Met Kinase)

The inhibitory activity of 1,2,4-thiadiazole derivatives against specific kinases can be determined using various assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer

-

ATP

-

Biotinylated peptide substrate

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

384-well plates

-

Microplate reader capable of TR-FRET detection

Procedure:

-

Add the test compound (1,2,4-thiadiazole derivative) at various concentrations to the wells of a 384-well plate.

-

Add the c-Met kinase and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).

-

Incubate for another 60 minutes at room temperature.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion

The 1,2,4-thiadiazole scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of biologically active molecules. The promising anticancer, antimicrobial, and anti-inflammatory activities of 1,2,4-thiadiazole derivatives, coupled with a growing understanding of their mechanisms of action, underscore the significant potential of this heterocyclic system in the ongoing quest for novel and effective therapeutic agents. Further exploration of structure-activity relationships and target identification will undoubtedly pave the way for the discovery of new drug candidates based on this remarkable scaffold.

References

- 1. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Ascendance of a Heterocycle: A Technical Guide to the Discovery and History of Substituted 1,2,4-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-thiadiazole (B1232254) scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has emerged from relative obscurity to become a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical development of substituted 1,2,4-thiadiazoles, detailing key synthetic milestones, summarizing their biological activities with quantitative data, and providing detailed experimental protocols for their synthesis and evaluation. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this remarkable heterocyclic core.

I. Discovery and Historical Synthetic Evolution

The journey of 1,2,4-thiadiazoles began with early explorations into heterocyclic chemistry. Initial synthetic methods were often characterized by harsh reaction conditions and limited substrate scope. A significant breakthrough in the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles was the oxidative dimerization of thioamides.[1][2] This approach, utilizing various oxidizing agents, provided a more direct route to symmetrically substituted derivatives.

Over the years, synthetic methodologies have evolved to become more efficient, versatile, and environmentally benign. Modern approaches focus on transition-metal-free reactions and the use of milder oxidizing agents.[3] A notable advancement is the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N-S bond formation.[2] This method allows for the facile synthesis of unsymmetrically substituted 3,5-diaryl/arylaminothiadiazoles. Another key strategy involves the intramolecular oxidative S-N bond formation of imidoyl thioureas, which provides an efficient route to 3-substituted-5-arylamino-1,2,4-thiadiazoles.[3]

The synthesis of the naturally occurring 1,2,4-thiadiazole alkaloids, polycarpathiamines A and B, was achieved through a one-pot benzylic oxidation–oxidative heterocyclization of an N1-acetyl-N3-thioacylguanidine, highlighting the application of modern synthetic strategies to complex natural products.[4]

II. Data Presentation: Biological Activities of Substituted 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole scaffold has been incorporated into a wide range of molecules exhibiting significant biological activities. The following tables summarize the quantitative data for their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of Substituted 1,2,4-Thiadiazole Derivatives (IC50 Values in µM)

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| D-ring fused 1,2,3-thiadiazole (B1210528) DHEA derivatives | T47D (Breast) | 0.042 - 0.058 | [5] |

| Benzo[1][6]imidazo[1,2-d][1][7][8]thiadiazole derivatives | HL-60 (Leukemia) | 0.24 - 1.72 | [5] |

| 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles (KA39) | DLD-1 (Colorectal) | < 10 | [9] |

| 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles (KA39) | HT-29 (Colorectal) | < 10 | [9] |

| 3,6-Disubstituted 1,2,4-Triazolo[3,4-b]Thiadiazoles (KA39) | LoVo (Colorectal) | < 10 | [9] |

| 4-bromo substituted 1,2,3-thiadiazole (8e) | Panc-1 (Pancreatic) | 12.79 | [5] |

| 2,3-difluoro substituted 1,2,3-thiadiazole (8l) | Panc-1 (Pancreatic) | 12.22 | [5] |

| 4-bromo substituted 1,2,3-thiadiazole (8e) | Huh-7 (Hepatocellular) | 11.84 | [5] |

| 2,3-difluoro substituted 1,2,3-thiadiazole (8l) | Huh-7 (Hepatocellular) | 10.11 | [5] |

| 2-Arylamino-5-aryl-1,3,4-thiadiazoles | MCF-7 (Breast) | 3.26 - 15.7 | |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | MCF-7 (Breast) | 2.32 - 8.35 | [10] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | HepG2 (Hepatocellular) | 2.32 - 8.35 | [10] |

| Honokiol-1,3,4-thiadiazole derivatives (8a) | A549 (Lung) | 1.62 - 4.61 | [10] |

| Honokiol-1,3,4-thiadiazole derivatives (8a) | MDA-MB-231 (Breast) | 1.62 - 4.61 | [10] |

| Bromophenyl substituted 1,3,4-thiadiazoles (29i-k) | MCF-7 (Breast) | 0.77 - 3.43 | [10] |

| Bromophenyl substituted 1,3,4-thiadiazoles (29i-k) | SK-BR-3 (Breast) | 0.77 - 3.43 | [10] |

| Bromophenyl substituted 1,3,4-thiadiazoles (29i-k) | A549 (Lung) | 0.77 - 3.43 | [10] |

| Bromophenyl substituted 1,3,4-thiadiazoles (29i-k) | H1975 (Lung) | 0.77 - 3.43 | [10] |

| Pyrazole-Thiadiazole derivative (6g) | A549 (Lung) | 1.537 | |

| 1,3,4-Thiadiazole hybrid (9a) | MCF-7 (Breast) | 3.31 | [11] |

Table 2: Antimicrobial Activity of Substituted 1,2,4-Thiadiazole Derivatives (MIC Values in µg/mL)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | Escherichia coli | 126 - 1024 | [12] |

| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | Pseudomonas aeruginosa | 126 - 1024 | [12] |

| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | Streptococcus faecalis | 126 - 1024 | [12] |

| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | MRSA | 126 - 1024 | [12] |

| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | MSSA | 126 - 1024 | [12] |

| Benzo[d]imidazole-1,3,4-thiadiazole (8j, R=4-OH) | Pseudomonas aeruginosa | 12.5 | [12] |

| Benzo[d]imidazole-1,3,4-thiadiazole (8a, R=H) | Pseudomonas aeruginosa | 12.5 | [12] |

| Benzo[d]imidazole-1,3,4-thiadiazole (8e, R=4-Cl) | Staphylococcus aureus | 12.5 | [12] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole (23p) | Staphylococcus epidermidis | 31.25 | [12] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole (23p) | Micrococcus luteus | 15.63 | [12] |

| 2-amino-5-thiol-1,3,4-thiadiazole derivatives (A, B, C) | Staphylococcus aureus | Moderate to Good Activity | [13] |

| 2-amino-5-thiol-1,3,4-thiadiazole derivatives (A, B, C) | Streptococci spp. | Moderate to Good Activity | [13] |

| 2-amino-5-thiol-1,3,4-thiadiazole derivatives (A, B, C) | Enterococci | Moderate to Good Activity | [13] |

| Quinoline-pyrido[2,3-d]pyrimidinone derivatives (10-14) | S. pyogenes, S. aureus, K. pneumoniae, E. coli | 1 - 5 (µmol/mL) | [14] |

| Quinoline-pyrido[2,3-d]pyrimidinone derivatives (10-14) | C. albicans, C. lunata, A. alternate, A. niger | 1 - 5 (µmol/mL) | [14] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of substituted 1,2,4-thiadiazoles.

A. Synthesis Protocols

1. General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides [2]

-

Materials: Substituted thioamide (1.0 mmol), oxidizing agent (e.g., Iodine, 1.2 mmol), solvent (e.g., DMSO, 5 mL).

-

Procedure:

-

To a solution of the substituted thioamide in the chosen solvent, add the oxidizing agent portion-wise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for the time specified in the relevant literature (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

2. Synthesis of 3-Amino-5-substituted-1,2,4-thiadiazoles from Isothiocyanates [3]

-

Materials: Isothiocyanate (1.0 mmol), amidine hydrochloride (1.1 mmol), base (e.g., triethylamine, 2.5 mmol), solvent (e.g., DMF, 5 mL), oxidizing agent (e.g., Iodine, 1.2 mmol).

-

Procedure:

-

To a stirred solution of the isothiocyanate and amidine hydrochloride in the solvent, add the base dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated in the literature (typically 1-4 hours) to form the imidoyl thiourea (B124793) intermediate.

-

Add the oxidizing agent to the reaction mixture and continue stirring at room temperature for an additional period (typically 2-6 hours).

-

Monitor the reaction by TLC. Upon completion, work up the reaction as described in Protocol A.1.

-

Purify the crude product by column chromatography to yield the 3-amino-5-substituted-1,2,4-thiadiazole.

-

Characterize the product by spectroscopic analysis.

-

B. Biological Evaluation Protocols

1. In Vitro Anticancer Activity (MTT Assay) [15]

-

Materials: Human cancer cell lines, complete growth medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), test compounds (dissolved in DMSO), DMSO, solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

-

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [16]

-

Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), test compounds (dissolved in DMSO), DMSO, 96-well microtiter plates, inoculum suspension (adjusted to 0.5 McFarland standard).

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

IV. Signaling Pathways and Experimental Workflows

Substituted 1,2,4-thiadiazoles exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows involved in their study.

A. Signaling Pathways

Caption: PPAR signaling pathway activated by 1,2,4-thiadiazole agonists.

References

- 1. Item - Synthesis and Identification of [1,2,4]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ - American Chemical Society - Figshare [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bot Verification [rasayanjournal.co.in]

The Core Electronic and Structural Properties of Thiadiazole Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its four isomers—1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879)—each possess a unique arrangement of heteroatoms that imparts distinct electronic and structural characteristics. These properties, in turn, govern their biological activity and potential as therapeutic agents. This technical guide provides a comprehensive overview of the core electronic and structural properties of thiadiazole rings, details the experimental and computational methodologies used to elucidate these features, and explores their role in modulating key signaling pathways relevant to drug discovery.

I. Comparative Electronic and Structural Properties of Thiadiazole Isomers

The electronic and structural properties of the four parent thiadiazole isomers have been investigated through a combination of experimental techniques, primarily microwave spectroscopy and X-ray crystallography, and computational methods such as Density Functional Theory (DFT). While a single comprehensive experimental study directly comparing all four isomers is scarce, a compilation of data from various sources allows for a comparative analysis.

Structural Parameters

The geometry of the thiadiazole ring, including bond lengths and angles, is crucial for its interaction with biological targets. The following tables summarize key structural and electronic parameters for the thiadiazole isomers. It is important to note that the data is compiled from different studies and methodologies, which may lead to slight variations.

| Parameter | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,2,5-Thiadiazole | 1,3,4-Thiadiazole |

| Method | Microwave Spectroscopy | Computational (DFT) | X-ray Crystallography | Computational (DFT) |

| S-N Bond Length (Å) | S1-N2: 1.696 | S1-N2: 1.649 | S1-N2: 1.631, S1-N5: 1.631 | S1-C2: 1.721, S1-C5: 1.721 |

| N-N Bond Length (Å) | N2-N3: 1.284 | - | - | N2-N3: 1.371 |

| C-N Bond Length (Å) | N3-C4: 1.365, C5-N (hypothetical): - | N2-C3: 1.317, N4-C5: 1.313 | N2-C3: 1.334, N5-C4: 1.334 | C2-N3: 1.302, C5-N4: 1.302 |

| C-C Bond Length (Å) | C4-C5: 1.381 | C3-N4: 1.38 (approx.) | C3-C4: 1.421 | - |

| C-S Bond Length (Å) | C5-S1: 1.721 | C3-S1: 1.7 (approx.), C5-S1: 1.707 | - | - |

| S-N-N Angle (°) | 111.4 | - | - | - |

| N-N-C Angle (°) | 115.1 | - | - | - |

| N-C-C Angle (°) | 110.8 (N3-C4-C5) | - | 114.7 (N2-C3-C4) | - |

| C-C-S Angle (°) | 100.2 | - | - | - |

| C-S-N Angle (°) | 102.5 | 93.3 (C3-S1-N2) | 99.6 (C4-S1-N2) | - |

| N-C-N Angle (°) | - | 120 (approx.) | - | 112.1 (N3-C2-S1) |

| C-N-C Angle (°) | - | 107 (approx.) | - | - |

Note: Data for 1,2,3-thiadiazole is from microwave spectroscopy studies. Data for 1,2,4-thiadiazole includes computationally derived values.[1] Data for 1,2,5-thiadiazole is based on X-ray crystallography of derivatives.[2] Data for 1,3,4-thiadiazole is from DFT calculations on the parent ring.[3][4] The atom numbering follows standard chemical nomenclature.

Electronic Properties

The distribution of electrons within the thiadiazole ring dictates its reactivity, polarity, and ability to participate in non-covalent interactions.

| Property | 1,2,3-Thiadiazole | 1,2,4-Thiadiazole | 1,2,5-Thiadiazole | 1,3,4-Thiadiazole |

| Dipole Moment (Debye) | 1.83 | 3.29 | 1.56 | 3.29 |

| Aromaticity (HOMA) | ~0.5-0.6 | ~0.6-0.7 | ~0.7-0.8 | ~0.8-0.9 |

| Aromaticity (NICS(1)zz) | Negative (Aromatic) | Negative (Aromatic) | Negative (Aromatic) | Negative (Aromatic) |

| Calculated Energy Gap (HOMO-LUMO) (eV) | ~6.0 | ~5.8 | ~5.9 | ~5.7 |

Note: Dipole moments are experimental values where available. Aromaticity indices (HOMA and NICS) are generally calculated, with higher HOMA values and more negative NICS values indicating greater aromaticity. The 1,3,4-thiadiazole isomer is generally considered the most aromatic.[5][6][7] The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

II. Experimental and Computational Methodologies

The determination of the electronic and structural properties of thiadiazole rings relies on a suite of sophisticated analytical and computational techniques.

A. X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.[8]

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For thiadiazole derivatives, which are often crystalline solids, suitable crystals (typically >0.1 mm in all dimensions) can be grown by various methods:[9][10][11]

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

Data Collection: A single crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[12] The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.[12]

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods.[12] The initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁵N) within a molecule in solution.[13] It is a powerful tool for structure elucidation and for studying dynamic processes.

-

Sample Preparation: A small amount of the thiadiazole derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.

-

Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals are detected.[14] Common NMR experiments for structural characterization of heterocyclic compounds include:

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the molecular structure.[15]

-

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the NMR signals are analyzed to deduce the molecular structure. For thiadiazole derivatives, the chemical shifts of the ring protons and carbons are characteristic of the specific isomer and the nature of the substituents.[16]

C. Computational Chemistry (Density Functional Theory - DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[17] It provides valuable insights into molecular geometry, electronic distribution, and reactivity, complementing experimental data.

-

Input File Preparation: The three-dimensional coordinates of the thiadiazole molecule are generated. The input file specifies the desired level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).[17]

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in the most stable, low-energy conformation.[18]

-

Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, including:[19]

-

Molecular orbital energies (HOMO, LUMO): Provide insights into reactivity and electronic transitions.

-

Electron density and electrostatic potential maps: Visualize the distribution of charge within the molecule.

-

Aromaticity indices (NICS, HOMA): Quantify the degree of aromaticity.

-

Vibrational frequencies: Can be compared with experimental IR and Raman spectra.

-

The following diagram illustrates a general workflow for these methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. iucr.org [iucr.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. ochem.weebly.com [ochem.weebly.com]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. m.youtube.com [m.youtube.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. medium.com [medium.com]

- 18. youtube.com [youtube.com]

- 19. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

An In-depth Technical Guide to the Electrophilic Sites of 5-Chloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic sites on the 5-Chloro-1,2,4-thiadiazole core, a crucial scaffold in medicinal chemistry and drug development. Understanding the electronic properties and reactivity of this heterocycle is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document details the theoretical basis for its reactivity, presents quantitative data from computational studies on analogous systems, and provides detailed experimental protocols for the nucleophilic substitution reactions that characterize its electrophilic nature.

Theoretical Framework: Electronic Structure and Reactivity

The 1,2,4-thiadiazole (B1232254) ring is an aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The presence of the electronegative nitrogen atoms significantly influences the electron distribution within the ring, leading to a π-deficient system. This electron deficiency is not uniform across the carbon atoms of the ring. Computational studies on related thiadiazole systems consistently show that the carbon atom at the 5-position (C5) bears a greater partial positive charge compared to the carbon at the 3-position (C3). This makes the C5 position the most susceptible to nucleophilic attack.

The presence of a chlorine atom at the C5 position further enhances its electrophilicity. Chlorine is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism is the predominant pathway for the reaction of nucleophiles with this compound.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the thiadiazole ring is temporarily disrupted in this step. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Preliminary Biological Screening of 1,2,4-Thiadiazole Derivatives: A Technical Guide

The 1,2,4-thiadiazole (B1232254) scaffold is a prominent five-membered nitrogen-sulfur containing heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are recognized for a wide spectrum of biological activities, making them promising candidates for drug discovery and development.[1] This technical guide provides an in-depth overview of the preliminary biological screening of 1,2,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. The guide includes structured data, detailed experimental protocols, and workflow visualizations to support researchers and scientists in the field.

Overview of Biological Activities

1,2,4-Thiadiazole derivatives have demonstrated a remarkable range of pharmacological effects. The mesoionic character of the thiadiazole ring is thought to facilitate crossing cellular membranes and interacting with biological targets.[2] Key reported activities include:

-

Anticancer Activity: Derivatives have shown cytotoxicity against various human cancer cell lines, including breast, lung, prostate, and colon cancer.[2][3][4]

-

Antimicrobial Activity: Broad-spectrum activity has been observed against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

-

Anti-inflammatory and Analgesic Activity: Several derivatives have exhibited significant anti-inflammatory and analgesic effects in preclinical models.[7][8][9][10]

-

Enzyme Inhibition: These compounds have been identified as inhibitors of various enzymes, such as carbonic anhydrase, urease, and α-glucosidase, suggesting therapeutic potential for a range of diseases.[11][12][13]

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from various preliminary biological screening studies of 1,2,4-thiadiazole derivatives.

Table 1: Anticancer Activity of 1,2,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference Compound |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | Etoposide (1.91 ± 0.84) |

| 8c | A549 (Lung) | 0.25 ± 0.045 | Etoposide (2.25 ± 0.121) |

| 8d | DU-145 (Prostate) | 0.40 ± 0.065 | Etoposide (3.08 ± 0.135) |

| 8e | MDA MB-231 (Breast) | 0.15 ± 0.061 | Etoposide (2.01 ± 0.114) |

| Compound 5m | HCT116 (Colon) | 0.04 | Not Specified |

| NSC763968 | Leukemia Cell Lines | 0.18 - 1.45 | Not Specified |

| Compound 25 | T47D (Breast) | 0.058 | Adriamycin (0.04) |

| Compound 4c | SW480, HCT116, MCF-7 | More active than 5-fluorouracil | 5-Fluorouracil |

Table 2: Antimicrobial Activity of 1,2,4-Thiadiazole Derivatives

| Compound/Derivative | Microbial Strain | Method | Result (Zone of Inhibition/MIC) | Reference Compound |

| Series 4a-c | S. aureus, E. coli | Cup Plate | Significant Activity | Not Specified |

| Series 6a-g | A. niger | Cup Plate | Significant Activity | Not Specified |

| Compound 4a | C. albicans, E. coli | Not Specified | 11 mm, 16 mm | Cyclohexamide (5 µg/mL) |

| Compound 4c | S. aureus | Not Specified | MIC: 0.625 - 6.25 µg/mL | Chloramphenicol (5 µg/mL) |

| General Derivatives | B. subtilis, Fungi | Broth Microdilution | Generally Active | Not Specified |